

Antimicrobial Efficacy of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

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Compound Focus: N-(4-Hydroxyphenyl)propanamide

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A 2024 study synthesized a library of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (compounds 2–37) and evaluated their activity against multidrug-resistant bacterial and fungal pathogens, including the ESKAPE group and *Candida auris* [1] [2].

The table below summarizes the minimum inhibitory concentration (MIC) data for the most active compounds compared to a baseline intermediate [1] [2]:

Compound	MRSA	VRE (E. faecalis)	Gram-negative Pathogens	Drug-resistant <i>Candida</i> spp. (incl. <i>C. auris</i>)
Intermediate 2	Weak activity	Weak activity	Not Active	Not Active
Hydrazide 3	Not Active	Not Active	Not Active	Not Active
Hydrazones 14-16 (Heterocyclic)	1-8 µg/mL	0.5-2 µg/mL	8-64 µg/mL	8-64 µg/mL

The core scaffold demonstrated **structure-dependent activity**. The most potent and broad-spectrum activity was found in hydrazone derivatives **14-16**, which contain heterocyclic substituents [1] [2].

Experimental Protocol for Antimicrobial Testing

The following methodology was used to generate the data above [1] [2]:

- **Compound Preparation:** A library of 36 novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds **2-37**) was synthesized and characterized.
- **Microbial Strains:** Testing was conducted against a panel of clinically relevant, multidrug-resistant pathogens. This included Gram-positive bacteria (e.g., methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus faecalis*), Gram-negative ESKAPE pathogens, and drug-resistant fungal species (including *Candida auris*).
- **Activity Assay:** The **minimum inhibitory concentration (MIC)** was determined for each compound. The MIC is the lowest concentration of a compound that prevents visible microbial growth.
- **Mechanistic Insight:** Researchers proposed that these amino acid derivatives may inhibit enzymes involved in bacterial cell wall synthesis (such as those in the MurA-F pathway), which are essential and attractive targets for overcoming resistance [1] [2].

Anticancer Activity of a Triazole-Capped Hydroxamic Acid Derivative

A 2025 study reported on a series of heteroaryl-capped hydroxamic acid derivatives, designed as histone deacetylase (HDAC) inhibitors. Among them, compound **VI(i)** showed significant anti-breast cancer activity [3].

The table below summarizes the key efficacy data for compound **VI(i)**:

Assay Type	Target Cell Line(s)	Result / IC ₅₀ Value	Key Findings
Antiproliferative (SRB)	MCF-7, A-549	GI ₅₀ < 10 µg/mL	Potent growth inhibition

Assay Type	Target Cell Line(s)	Result / IC ₅₀ Value	Key Findings
Cytotoxicity (MTT)	MCF-7	60 µg/mL	Most potent against breast cancer cells
	MDA-MB-231	IC ₅₀ > 60 µg/mL	Lower potency
	A-549	IC ₅₀ > 60 µg/mL	Lower potency
	HEK-293 (Normal)	Minimal toxicity	Selective for cancer cells

Experimental Protocol for Anticancer Testing

The efficacy of compound **VI(i)** was established through the following experiments [3]:

- **In Vitro Antiproliferative Assay:** The **Sulforhodamine B (SRB) assay** was used to measure drug-induced cytotoxicity and cellular protein content, indicating growth inhibition.
- **Cytotoxicity Assay:** The **MTT assay** was used to quantify cell viability and metabolic activity, determining the half-maximal inhibitory concentration (IC₅₀).
- **Mechanistic Studies:**
 - **Apoptosis Analysis:** Using **Annexin V/PI staining** and flow cytometry, researchers found that **VI(i)** induced early (17.18%) and late (10.22%) apoptosis.
 - **Cell Cycle Analysis:** Flow cytometry revealed that **VI(i)** causes **cell cycle arrest at the S and G2/M phases**.
 - **ROS Generation:** The compound increased reactive oxygen species (ROS) in a concentration-dependent manner.
 - **HDAC Inhibition Assay:** Compound **VI(i)** was confirmed to inhibit HDAC enzymes, particularly isoforms 1 and 6, which was further validated by molecular docking and molecular dynamics simulations [3].

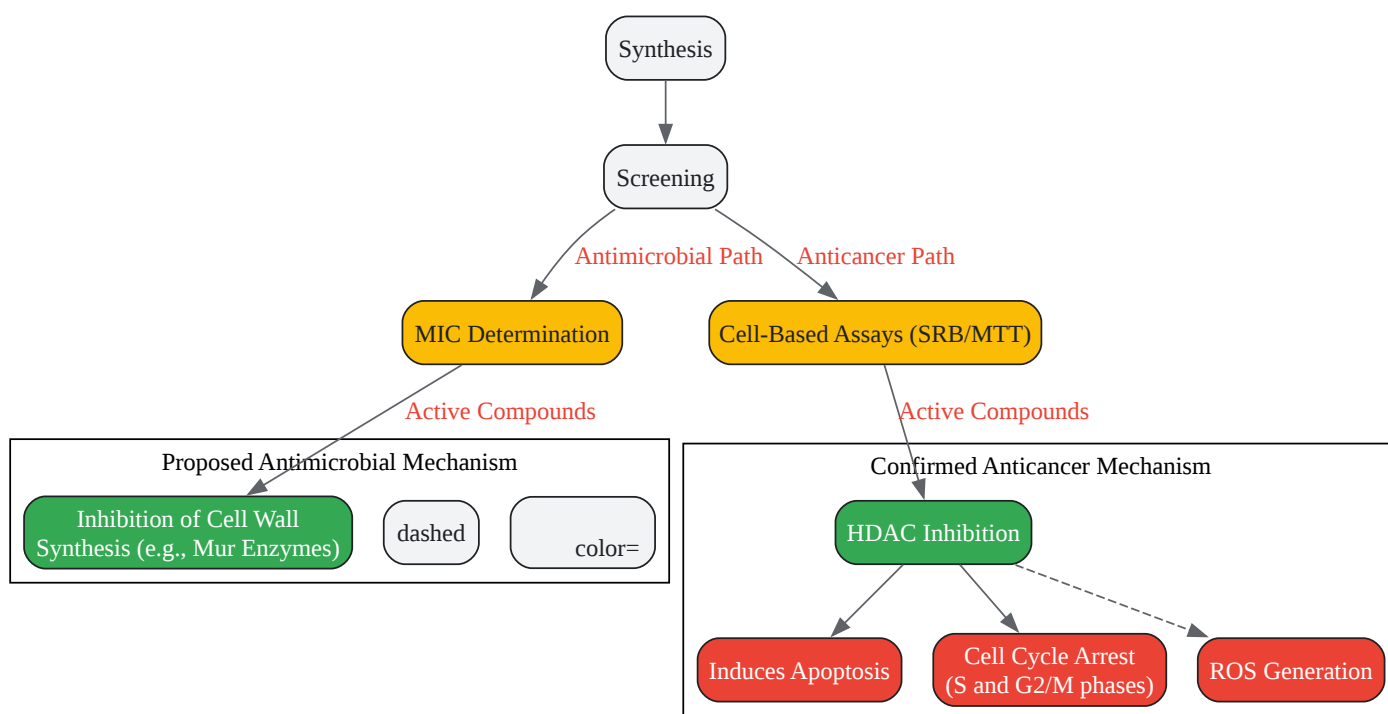
Activity in Other Therapeutic Areas

The 4-hydroxyphenyl propanamide scaffold shows versatility, with research indicating potential in other areas:

- **Central Nervous System (CNS) Targets:** Some 4-hydroxyphenylglycine derivatives act as potent agonists for the orphan GPCR **GPR88**, a potential target for basal ganglia disorders like schizophrenia and anxiety [4]. For example, an azide-containing analogue (**9**) showed an EC₅₀ of 134 nM in a cAMP functional assay [4].
- **Pain Management:** Piperidine propionamide derivatives, which share structural features, have been developed as dual **sigma-1 receptor (σ1R) antagonists** and **mu-opioid receptor (MOR) agonists**, showing potent anti-nociceptive effects in animal models of formalin-induced pain and neuropathic pain [5].

Mechanisms of Action and Experimental Pathways

The described efficacy stems from the ability of these derivatives to interact with specific biological targets. The diagrams below outline the key experimental workflows and mechanisms of action discussed in the research.



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Key Conclusions for Researchers

- **Promising Scaffold:** The **N-(4-hydroxyphenyl)propanamide** scaffold is a versatile and promising structure for developing new antimicrobial and anticancer agents, particularly against challenging multidrug-resistant strains [1] [2] [3].
- **Structure-Activity Relationship (SAR) is Crucial:** The biological efficacy is highly dependent on the substituents attached to the core scaffold. Minor structural changes can significantly enhance potency, spectrum of activity, and selectivity, as seen with the hydrazones **14-16** and the triazole-capped compound **VI(i)** [1] [2] [3].
- **Clear Path for Further Development:** The available experimental protocols and mechanistic insights provide a solid foundation for the further optimization and development of these derivatives into pre-

clinical candidates.

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